molecular formula C3H4ClNS B147796 2-Chloroethyl isothiocyanate CAS No. 6099-88-3

2-Chloroethyl isothiocyanate

Cat. No.: B147796
CAS No.: 6099-88-3
M. Wt: 121.59 g/mol
InChI Key: ZUWFBQUHBOUPFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl isothiocyanate can be synthesized through the reaction of 2-chloroethanamine with carbon disulfide, followed by treatment with thiophosgene . The reaction typically involves the following steps:

    Formation of Dithiocarbamate: 2-Chloroethanamine reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate.

    Cyclization: The dithiocarbamate intermediate is then treated with thiophosgene to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-chloroethyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity can lead to the formation of covalent bonds, modifying the structure and function of the target molecules . The chloroethyl group can also undergo nucleophilic substitution, further contributing to its reactivity and potential biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloroethyl isothiocyanate is unique due to its combination of a chloroethyl group and an isothiocyanate group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo both nucleophilic substitution and addition reactions makes it a valuable reagent in various fields of research and industry .

Properties

IUPAC Name

1-chloro-2-isothiocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNS/c4-1-2-5-3-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWFBQUHBOUPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209836
Record name 2-Chloroethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-88-3
Record name 2-Chloroethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroethyl Isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloroethyl isothiocyanate
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2-Chloroethyl isothiocyanate
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2-Chloroethyl isothiocyanate
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2-Chloroethyl isothiocyanate
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Customer
Q & A

Q1: What is the main reaction pathway of 2-chloroethyl isothiocyanate with aromatic amines?

A1: this compound reacts with aromatic amines to primarily form 2-arylamino-2-thiazoline hydrochlorides. This reaction is described in detail by McKay et al. []. The reaction proceeds through a cyclization step where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group, followed by intramolecular nucleophilic substitution of the chlorine atom by the sulfur atom.

Q2: Are there any known variations in the reaction of this compound with different types of amines?

A3: While the provided articles focus on reactions with aromatic amines, McKay et al. [] explore the reaction of this compound with aliphatic amines. This suggests that the reactivity profile might differ depending on the amine's structure, potentially leading to diverse products.

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